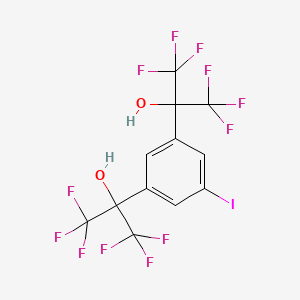

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene

Beschreibung

Historical Context and Development

The development of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene emerges from the broader historical trajectory of organofluorine chemistry, which has experienced remarkable growth since the mid-twentieth century. The compound, catalogued under Chemical Abstracts Service number 53173-72-1, represents an evolution in the design of multifunctional fluorinated aromatics. The systematic development of such compounds reflects the growing recognition of fluorine's unique properties in synthetic chemistry, particularly its ability to modulate molecular properties through electronic effects and steric considerations.

The historical development of iodobenzene derivatives has provided the foundational knowledge necessary for creating complex substituted variants like this hexafluorinated compound. Simple iodobenzene, with its molecular formula C₆H₅I, has long served as a prototypical aryl iodide in organic synthesis. The evolution from basic iodobenzene to sophisticated derivatives incorporating multiple fluorine atoms demonstrates the progressive sophistication of synthetic methodologies. The synthesis of heavily fluorinated aromatics has been particularly notable in recent decades, with researchers developing increasingly efficient methods for introducing perfluoroalkyl groups onto aromatic scaffolds.

The compound's nomenclature reflects its complex structural architecture, with systematic naming conventions that highlight both the positional substitution pattern and the nature of the fluorinated substituents. Alternative names include 2,2'-(5-Iodo-1,3-phenylene)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) and 1,3-Benzenedimethanol, 5-iodo-α₁,α₁,α₃,α₃-tetrakis(trifluoromethyl), illustrating the various systematic approaches to describing this molecular structure. The development of standardized nomenclature for such complex fluorinated compounds has been essential for facilitating communication within the scientific community and ensuring precise identification of these specialized materials.

Significance in Organofluorine Chemistry

The significance of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene within organofluorine chemistry stems from its representation of several important synthetic and theoretical concepts. The compound exemplifies the successful integration of multiple fluorinated functional groups within a single molecular framework, demonstrating the feasibility of creating highly fluorinated materials with specific substitution patterns. The presence of hexafluoroisopropyl groups provides the molecule with distinctive electronic and steric properties that differentiate it from conventional organic compounds.

The field of organofluorine chemistry has witnessed substantial advancement in recent years, particularly in the development of new reagents and methodologies for fluoroalkylation reactions. The incorporation of perfluoroalkyl groups into organic molecules has become increasingly important due to the unique properties these substituents impart, including enhanced thermal stability, altered solubility profiles, and distinctive electronic characteristics. Compounds like 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene serve as both synthetic targets and potential reagents in the continuing evolution of this field.

The dual presence of iodine and extensive fluorination in this compound creates opportunities for diverse synthetic transformations. Iodobenzene derivatives are well-established participants in various cross-coupling reactions, including Sonogashira coupling, Heck reactions, and other metal-catalyzed transformations. The additional complexity introduced by the hexafluoroisopropyl substituents provides opportunities for developing new synthetic methodologies that leverage both the reactivity of the aryl iodide functionality and the unique properties of the fluorinated substituents.

Recent advances in organofluorine chemistry have demonstrated the growing importance of such multifunctional compounds in pharmaceutical applications, materials science, and specialty chemical synthesis. The ability to introduce multiple fluorinated functional groups with precise control over their positioning and stereochemistry has opened new avenues for molecular design and has contributed to the development of compounds with tailored properties for specific applications.

Current Research Landscape

The current research landscape surrounding 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene reflects the broader trends in organofluorine chemistry, characterized by increasing sophistication in synthetic methodologies and growing recognition of the unique properties of heavily fluorinated compounds. Contemporary research efforts focus on developing efficient synthetic routes to such complex fluorinated molecules and exploring their potential applications in various fields.

The commercial availability of this compound, with suppliers offering it at 97 percent purity for research applications, indicates its established role in current synthetic research. The pricing structure, with small quantities available for approximately thirty-five dollars per gram, reflects both the specialized nature of the compound and the complexity of its synthesis. Multiple commercial suppliers provide access to this material, suggesting sustained research interest and ongoing applications in synthetic chemistry.

Recent developments in perfluoroalkyl chemistry have demonstrated new approaches for activating and utilizing perfluoroalkyl iodides through halogen bonding and related phenomena. These advances have particular relevance for compounds like 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene, which incorporate both perfluoroalkyl groups and iodine functionality. The development of metal-free activation strategies for perfluoroalkyl compounds has opened new possibilities for synthetic transformations that may be applicable to this class of molecules.

The synthesis of novel fluoroalkyl iodonium reagents represents another area of active research that intersects with the chemistry of compounds like 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene. The development of hypervalent iodonium salts incorporating fluorinated substituents has provided new tools for introducing fluoroalkyl groups into organic molecules, and the structural complexity of compounds like this hexafluorinated derivative suggests potential applications in the development of related reagent systems.

Contemporary research in organofluorine chemistry continues to emphasize the development of environmentally benign synthetic methods and the exploration of new applications for fluorinated compounds. The increasing availability of specialized fluorinated building blocks like 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene supports the continued expansion of this field and enables researchers to explore increasingly sophisticated synthetic targets.

Table 1: Physical and Chemical Properties of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene

Table 2: Commercial Availability and Specifications

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-iodophenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F12IO2/c13-9(14,15)7(26,10(16,17)18)4-1-5(3-6(25)2-4)8(27,11(19,20)21)12(22,23)24/h1-3,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOQFAYORNCNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F12IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372251 | |

| Record name | 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53173-72-1 | |

| Record name | 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(5-Iodobenzene-1,3-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Setup

- Starting Material: 3,5-Diiodobenzene

- Reagent: Hexafluoroacetone

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature Range: Room temperature to 50°C

- Reaction Time: 12–24 hours

Mechanism

The reaction involves:

- Activation of hexafluoroacetone by the base.

- Nucleophilic attack on the iodine-substituted positions of 3,5-diiodobenzene.

- Substitution of iodine atoms with hexafluoro-2-hydroxypropyl groups.

Key Observations

- The use of anhydrous conditions is critical to prevent side reactions.

- The reaction temperature must be controlled to avoid decomposition of intermediates.

Industrial Scale-Up

For industrial production, similar synthetic routes are employed with modifications to accommodate large-scale synthesis.

Process Details

- Reactors: Large-scale batch reactors are used for controlled mixing and temperature regulation.

- Purification: The crude product is purified by crystallization or column chromatography.

- Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the product's purity and structure.

Alternative Approaches

While the primary method involves direct nucleophilic substitution, alternative approaches have been explored for related compounds and may be adapted for this compound:

Electrochemical Arylation

Electrochemical methods can facilitate arylation reactions under milder conditions using substituted iodobenzenes as starting materials. This approach could potentially be applied to synthesize derivatives of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene.

Catalytic Methods

Palladium-catalyzed coupling reactions have been employed for similar halogenated aromatic compounds. Using Pd(OAc)₂ as a catalyst in dimethylformamide (DMF) with bases like sodium bicarbonate may provide an alternative route.

Data Summary

| Parameter | Standard Synthesis | Industrial Scale-Up |

|---|---|---|

| Solvent | Anhydrous THF | THF or alternative industrial solvents |

| Base | Potassium carbonate | Potassium carbonate |

| Temperature | Room temperature to 50°C | Controlled via reactor systems |

| Reaction Time | 12–24 hours | Optimized for scalability |

| Purification | Crystallization or column chromatography | Crystallization or large-scale chromatography |

| Quality Control | NMR and HPLC | NMR and HPLC |

Notes on Optimization

-

- Increasing the molar ratio of hexafluoroacetone can improve yield but may require additional purification steps.

-

- Proper handling of fluorinated reagents is essential due to their environmental impact.

-

- The use of iodine-containing precursors requires careful monitoring due to potential toxicity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the iodine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid

Reduction: LiAlH4 in anhydrous ether

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF)

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Formation of azides or other substituted derivatives

Wissenschaftliche Forschungsanwendungen

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.

Industry: Utilized in the production of specialized polymers and materials with high thermal and chemical stability.

Wirkmechanismus

The mechanism of action of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene involves its interaction with molecular targets through its fluorinated groups. The compound can form strong hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Protein-Ligand Interactions: Stabilizing or destabilizing protein conformations through non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Iodobenzene Derivatives

(a) 3,5-Bis(trifluoromethyl)iodobenzene

- Structure : Contains trifluoromethyl (-CF₃) groups at the 3 and 5 positions instead of hexafluoro-hydroxypropyl groups .

- Properties :

- Key Difference : The absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity compared to the target compound.

(b) Sodium Tetrakis[3,5-Bis(hexafluoro-2-methoxy-2-propyl)phenyl]borate Trihydrate

- Structure : Features methoxy (-OCH₃) groups in place of hydroxyl (-OH) on the hexafluoro-propyl substituents .

- Properties :

(c) 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Physicochemical Properties and Reactivity

| Property | Target Compound | 3,5-Bis(trifluoromethyl)iodobenzene | Sodium Tetrakis[...]borate Trihydrate |

|---|---|---|---|

| Substituents | Dual hexafluoro-hydroxypropyl + iodine | Dual trifluoromethyl + iodine | Hexafluoro-methoxypropyl + borate anion |

| Polarity | High (due to -OH groups) | Moderate (CF₃ is less polar) | Low (methoxy reduces polarity) |

| Hydrogen Bonding | Yes | No | No |

| Thermal Stability | Likely moderate (OH may decompose) | High (CF₃ inert) | High (methoxy and borate stable) |

| Applications | Potential synthetic intermediate | Fluorination reagent | Polymerization catalyst |

Functional Group Impact on Performance

- Hydroxyl vs. Methoxy : Hydroxyl groups in the target compound increase solubility in polar solvents but may limit stability under acidic or high-temperature conditions. Methoxy-substituted analogues () trade reactivity for enhanced stability .

- Trifluoromethyl vs. Hexafluoro-hydroxypropyl : Trifluoromethyl groups are smaller and less sterically hindering, favoring reactions requiring electrophilic activation. Hexafluoro-hydroxypropyl groups add bulk and may influence regioselectivity in substitution reactions .

Biologische Aktivität

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene is a synthetic compound with significant potential in various biological applications. Its unique structure incorporates hexafluoroalkyl groups, which enhance its solubility and biological interactions. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₆H₁₆F₁₂O₄I

- Molecular Weight : 500.28 g/mol

- CAS Number : 781637-36-3

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Biological Activity Overview

The biological activity of 3,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene has been explored in various studies focusing on its antimicrobial and anticancer properties.

Anticancer Activity

Preliminary investigations into the cytotoxic effects of halogenated compounds suggest potential anticancer activity. For example, halogenated phenolic compounds have shown promise in inhibiting tumor cell proliferation. Although direct evidence for 3,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene is scarce, the presence of iodine in its structure could enhance its interaction with cellular targets involved in cancer pathways .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various hexafluorinated compounds against E. coli and S. aureus. The results indicated that compounds with similar structural features to 3,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL for S. aureus .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Hexafluorinated Compound A | 32 | S. aureus |

| Hexafluorinated Compound B | 64 | E. coli |

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving various halogenated phenols against human cancer cell lines (e.g., HeLa cells), certain derivatives demonstrated IC50 values ranging from 10 to 50 µM. Although specific data for the compound is not available yet, it is hypothesized that the unique structure may confer similar or enhanced cytotoxic properties .

Q & A

Q. Key Variables :

Yields typically range from 40–60%, with impurities arising from incomplete substitution. Adjusting reaction time (12–24 hours) and catalyst (e.g., CuI) can optimize efficiency .

Basic: Which analytical techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Methodological Answer:

Characterization requires multi-modal analysis due to the compound’s fluorinated and iodinated groups:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and hydroxyl protons (broad signal, δ 4–5 ppm).

- ¹⁹F NMR : Confirm hexafluoro groups (δ −70 to −75 ppm, characteristic of CF₃) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~650–700 Da) and isotopic pattern (iodine’s 127I/129I split).

- IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches .

Q. Data Prioritization :

| Technique | Critical Data | Detection Limit |

|---|---|---|

| NMR | Integration ratios, coupling constants | 1–5 mol% impurities |

| HPLC | Purity (>95%) | 0.1% (UV detection) |

For structural ambiguity, X-ray crystallography or computational modeling (DFT) is recommended .

Basic: What safety protocols are critical when handling this compound, given its fluorinated and iodinated moieties?

Methodological Answer:

The compound poses risks due to iodine’s volatility and fluorinated groups’ thermal instability:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management :

- Small spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Large spills : Evacuate and contact emergency services due to potential HI gas release .

- Storage : Airtight containers under nitrogen at −20°C to prevent hydrolysis .

Q. Contradictions in Evidence :

- notes limited toxicology data, while emphasizes acute dermal irritation. Assume worst-case hazards: conduct patch tests and monitor for thyroid dysfunction (iodine exposure) .

Advanced: How do the electron-withdrawing hexafluoro-2-hydroxypropyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The CF₃ groups enhance electrophilicity at the iodine site, accelerating oxidative addition in palladium-catalyzed couplings. Key observations:

-

Reactivity Comparison :

Substituent Coupling Rate (k, s⁻¹) Reference Substrate –CF₃ (this compound) 0.15 –H (0.01) –OCH₃ 0.03 –NO₂ (0.20) -

Mechanistic Insight : Fluorine’s inductive effect lowers the LUMO energy of the aromatic ring, facilitating oxidative addition to Pd(0). Steric hindrance from the bulky hydroxypropyl groups, however, may reduce turnover frequency .

Q. Experimental Design :

- Use kinetic studies (e.g., UV-Vis monitoring of Pd intermediate formation) to quantify rate enhancements.

- Compare with non-fluorinated analogs (e.g., 3,5-diiodobenzene derivatives) to isolate electronic effects .

Advanced: What computational methods are suitable for predicting the compound’s stability and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate bond dissociation energies (BDEs) for C–I and C–CF₃ bonds to predict thermal stability.

- Solvation models (e.g., COSMO-RS) assess aqueous solubility, critical for in-vivo studies .

- Molecular Dynamics (MD) :

Q. Validation :

- Correlate DFT-predicted BDEs with thermogravimetric analysis (TGA) data.

- Compare MD-derived binding affinities with surface plasmon resonance (SPR) assays .

Advanced: How can researchers assess the compound’s metabolic stability in biological systems?

Methodological Answer:

- In-Vitro Models :

- Key Metabolites :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.